molecular formula C8H6Br2N2 B3065779 2,6-Bis(bromomethyl)-4-cyanopyridine CAS No. 611233-77-3

2,6-Bis(bromomethyl)-4-cyanopyridine

Cat. No.: B3065779
CAS No.: 611233-77-3
M. Wt: 289.95 g/mol
InChI Key: XREANIHWLPYPEN-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-4-cyanopyridine is an organic compound with the molecular formula C9H6Br2N2 It is a derivative of pyridine, characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a cyano group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(bromomethyl)-4-cyanopyridine typically involves the bromination of 2,6-dimethyl-4-cyanopyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(bromomethyl)-4-cyanopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of aminopyridines.

Scientific Research Applications

2,6-Bis(bromomethyl)-4-cyanopyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-4-cyanopyridine involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and nucleophilic addition, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(chloromethyl)-4-cyanopyridine
  • 2,6-Dibromopyridine
  • 2,6-Dimethyl-4-cyanopyridine

Uniqueness

2,6-Bis(bromomethyl)-4-cyanopyridine is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-bis(bromomethyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c9-3-7-1-6(5-11)2-8(4-10)12-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREANIHWLPYPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)CBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447808
Record name 2,6-Bis(bromomethyl)-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611233-77-3
Record name 2,6-Bis(bromomethyl)-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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